molecular formula C29H26N2OS B187124 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one CAS No. 5229-00-5

2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No. B187124
CAS RN: 5229-00-5
M. Wt: 450.6 g/mol
InChI Key: WYDDVUDNCICPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential applications in scientific research due to its unique structural features and biological activities.

Mechanism Of Action

The mechanism of action of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and to suppress the activity of NF-κB signaling pathway.

Biochemical And Physiological Effects

2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, it has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. It also exhibits a broad range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its moderate yield of synthesis and the need for column chromatography to improve the purity of the product.

Future Directions

There are several future directions for the research on 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action and the signaling pathways involved in its biological activities. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction of research.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of benzyl mercaptan with 2-amino-3-phenylquinazolin-4(3H)-one in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process to form the spiro compound. The yield of the synthesis is moderate, and the purity of the product can be improved by using column chromatography.

Scientific Research Applications

2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been found to have potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.

properties

CAS RN

5229-00-5

Product Name

2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Molecular Formula

C29H26N2OS

Molecular Weight

450.6 g/mol

IUPAC Name

2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C29H26N2OS/c32-27-25-26(24-16-8-7-13-22(24)19-29(25)17-9-10-18-29)30-28(31(27)23-14-5-2-6-15-23)33-20-21-11-3-1-4-12-21/h1-8,11-16H,9-10,17-20H2

InChI Key

WYDDVUDNCICPSX-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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